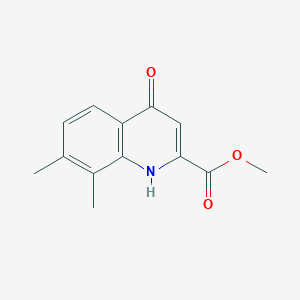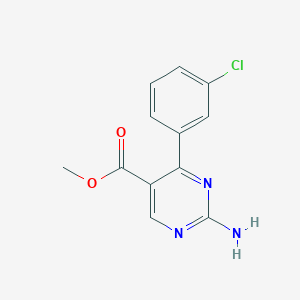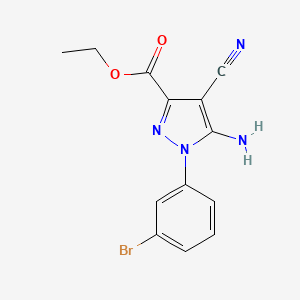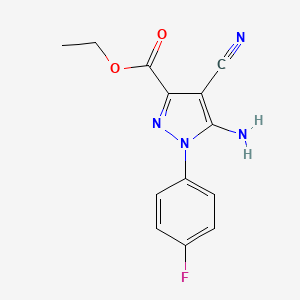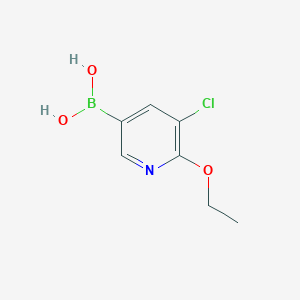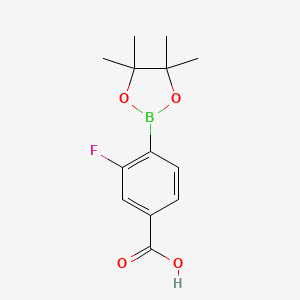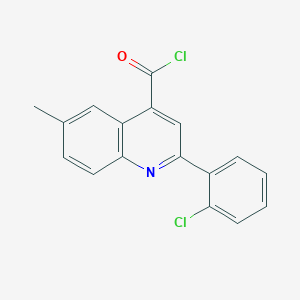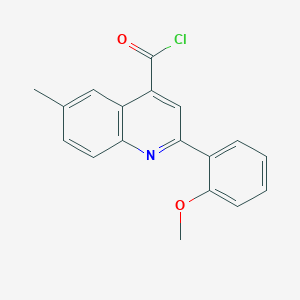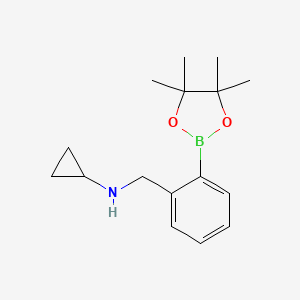
2-(5-Chloro-2-thienyl)-6-methylquinoline-4-carbonyl chloride
Descripción general
Descripción
The compound is a derivative of quinoline, a heterocyclic aromatic organic compound. It has a chlorine atom and a thiophene ring attached to the quinoline structure .
Molecular Structure Analysis
The molecular structure of such compounds typically consists of a quinoline core, which is a fused ring structure containing benzene and pyridine rings. The 5-chloro-2-thienyl group is likely attached at the 2-position of the quinoline, and a carbonyl chloride (also known as an acyl chloride) group at the 4-position .Chemical Reactions Analysis
Quinolines can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The presence of the carbonyl chloride group also suggests that it could react with nucleophiles to form amides, esters, or other types of compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its exact structure. Generally, quinolines are planar molecules and are often crystalline solids at room temperature. They are usually soluble in organic solvents and slightly soluble in water .Aplicaciones Científicas De Investigación
Proteomics Research
- Application : “2-(5-Chloro-2-thienyl)-6-methylquinoline-4-carbonyl chloride” is used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein structures and interactions.
Synthesis of Heteroaryl Chalcones
- Application : This compound might be used in the synthesis of heteroaryl chalcones . Chalcones are important constituents of many natural products and have been screened for a wide range of pharmacological activities such as antibacterial, antitumor, anti-inflammatory, antifungal, and antioxidant properties .
- Methods : The synthesis of chalcones usually involves aldol condensation and Claisen-Schmidt condensation between aryl ketones and aromatic aldehydes in acidic or basic media .
Biochemical Research
- Application : “2-(5-Chloro-2-thienyl)-6-ethylquinoline-4-carbonyl chloride” is used in biochemical research . Biochemical research involves the study of the chemical substances and vital processes occurring in living organisms. This compound could be used in the study of biochemical processes.
Proteomics Research Applications
- Application : “2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride” is used in proteomics research applications . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein structures and interactions.
Biochemical Research
- Application : “2-(5-Chloro-2-thienyl)-6-ethylquinoline-4-carbonyl chloride” is used in biochemical research . Biochemical research involves the study of the chemical substances and vital processes occurring in living organisms. This compound could be used in the study of biochemical processes.
Proteomics Research Applications
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(5-chlorothiophen-2-yl)-6-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NOS/c1-8-2-3-11-9(6-8)10(15(17)19)7-12(18-11)13-4-5-14(16)20-13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBWXAHJFXRFAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-2-thienyl)-6-methylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



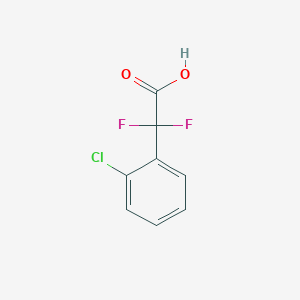
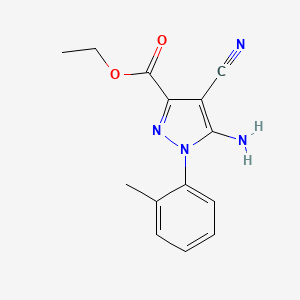
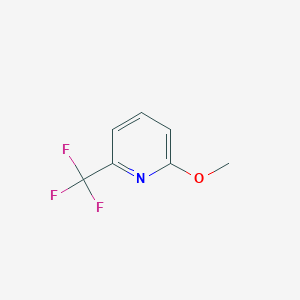
![3,8-Dibromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1420480.png)

